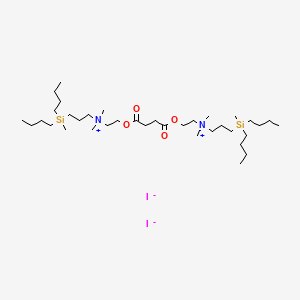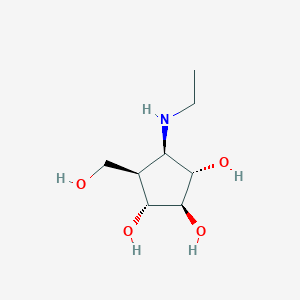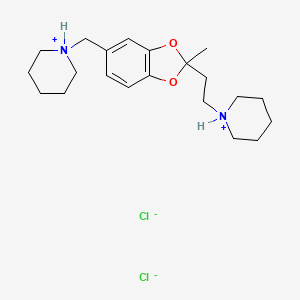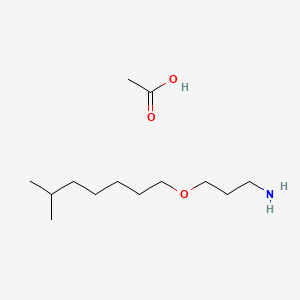
3,8-Dioxa-11-azonia-15-silanonadecan-1-aminium, 15-butyl-N-(3-(dibutylmethylsilyl)propyl)-4,7-dioxo-N,N,11,11,15-pentamethyl-, diiodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3,8-Dioxa-11-azonia-15-silanonadecan-1-aminium, 15-butyl-N-(3-(dibutylmethylsilyl)propyl)-4,7-dioxo-N,N,11,11,15-pentamethyl-, diiodide” is a complex organosilicon compound. Organosilicon compounds are widely used in various fields due to their unique properties, such as thermal stability, flexibility, and resistance to oxidation and chemicals. This compound, with its intricate structure, is likely to have specialized applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “3,8-Dioxa-11-azonia-15-silanonadecan-1-aminium, 15-butyl-N-(3-(dibutylmethylsilyl)propyl)-4,7-dioxo-N,N,11,11,15-pentamethyl-, diiodide” would involve multiple steps, including the formation of the silane and aminium groups, followed by their coupling. Typical reaction conditions might include:
Temperature: Moderate to high temperatures (50-150°C) to facilitate the reactions.
Solvents: Organic solvents such as toluene, dichloromethane, or tetrahydrofuran.
Catalysts: Metal catalysts like palladium or platinum to enhance reaction rates.
Industrial Production Methods
Industrial production would likely involve large-scale reactors with precise control over temperature, pressure, and reaction time. Continuous flow reactors could be used to ensure consistent product quality and yield.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the silicon and nitrogen centers.
Reduction: Reduction reactions could target the aminium group, potentially converting it to an amine.
Substitution: Substitution reactions might occur at the silicon center, where alkyl or aryl groups could be replaced.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, aryl halides.
Major Products
The major products would depend on the specific reactions and conditions but could include various substituted silanes, amines, and oxides.
科学研究应用
Chemistry
In chemistry, this compound could be used as a precursor for synthesizing other organosilicon compounds or as a catalyst in organic reactions.
Biology
In biology, it might be used in the development of novel biomaterials or as a component in drug delivery systems due to its potential biocompatibility.
Medicine
In medicine, the compound could be explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry
In industry, it might be used in the production of high-performance materials, coatings, or adhesives due to its thermal stability and resistance to chemicals.
作用机制
The mechanism of action would depend on the specific application. For example, in a catalytic process, the compound might facilitate the formation or breaking of chemical bonds through its silicon and nitrogen centers. In a biological context, it could interact with cellular components, potentially disrupting or enhancing specific biochemical pathways.
相似化合物的比较
Similar Compounds
Tetramethylsilane: A simpler organosilicon compound used as a standard in NMR spectroscopy.
Hexamethyldisiloxane: Another organosilicon compound with applications in various fields.
Uniqueness
The uniqueness of “3,8-Dioxa-11-azonia-15-silanonadecan-1-aminium, 15-butyl-N-(3-(dibutylmethylsilyl)propyl)-4,7-dioxo-N,N,11,11,15-pentamethyl-, diiodide” lies in its complex structure, which combines multiple functional groups, potentially leading to a wide range of applications and reactivity patterns.
属性
CAS 编号 |
95521-12-3 |
|---|---|
分子式 |
C36H78I2N2O4Si2 |
分子量 |
913.0 g/mol |
IUPAC 名称 |
3-[dibutyl(methyl)silyl]propyl-[2-[4-[2-[3-[dibutyl(methyl)silyl]propyl-dimethylazaniumyl]ethoxy]-4-oxobutanoyl]oxyethyl]-dimethylazanium;diiodide |
InChI |
InChI=1S/C36H78N2O4Si2.2HI/c1-11-15-29-43(9,30-16-12-2)33-19-23-37(5,6)25-27-41-35(39)21-22-36(40)42-28-26-38(7,8)24-20-34-44(10,31-17-13-3)32-18-14-4;;/h11-34H2,1-10H3;2*1H/q+2;;/p-2 |
InChI 键 |
FGWRDFDFSZZUSI-UHFFFAOYSA-L |
规范 SMILES |
CCCC[Si](C)(CCCC)CCC[N+](C)(C)CCOC(=O)CCC(=O)OCC[N+](C)(C)CCC[Si](C)(CCCC)CCCC.[I-].[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![9,10-Anthracenedione, 1,4-bis[(3-hydroxypropyl)amino]-](/img/structure/B13784372.png)
![[(2-Amino-5-methylphenyl)-lambda~5~-chloranediylidene]dimethanone--iridium (1/1)](/img/structure/B13784376.png)




![(Z)-N-[2-[Ethyl(2-hydroxyethyl)amino]ethyl]-9-octadecenamide](/img/structure/B13784395.png)

![2-Methyl-2-[(2-methylpropan-2-yl)oxy]propane;3-phenylmethoxy-8-azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B13784410.png)
![5-Bromo-spiro[indan-2,2'-(1,3-oxathiane)]](/img/structure/B13784411.png)
